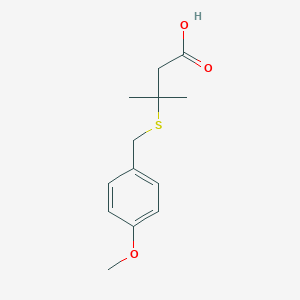

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid

Descripción

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is a branched carboxylic acid featuring a 3-methyl group and a 4-methoxybenzylsulfanyl substituent at the third carbon of its butyric acid backbone. This compound is synthesized via sulfur nucleophile-mediated reactions, such as aziridine opening or thiol-ene additions, and has applications in peptide-based diagnostic agents due to its mercapto-functionalized structure .

Propiedades

IUPAC Name |

3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-13(2,8-12(14)15)17-9-10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSLXZFZXHZCHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)SCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427164 | |

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

268219-99-4 | |

| Record name | 3-(4-METHOXY-BENZYLSULFANYL)-3-METHYL-BUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3-Methyl-3-mercaptobutyric Acid

The thiol-containing core is synthesized through a modified haloform reaction. Using 4-hydroxy-4-methyl-2-pentanone as the starting material, oxidation with NaClO/NaOH in 1,4-dioxane yields 3-hydroxy-3-methylbutyric acid (HMB). Subsequent treatment with PCl₃ or Lawesson’s reagent converts the hydroxyl group to a thiol, yielding 3-methyl-3-mercaptobutyric acid.

Key Reaction Parameters :

4-Methoxybenzyl Protection of Thiol Group

The thiol group is protected using 4-methoxybenzyl chloride under basic conditions. In a representative procedure:

-

3-Methyl-3-mercaptobutyric acid (1 eq) is dissolved in DMF with K₂CO₃ (2 eq).

-

4-Methoxybenzyl chloride (1.2 eq) is added dropwise at 0°C.

-

The mixture is stirred at 25°C for 6–8 h, followed by aqueous workup and purification via silica chromatography.

Analytical Validation :

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 3.80 (s, 3H, OCH₃), 3.70 (s, 2H, SCH₂Ar), 2.55 (s, 2H, CH₂CO₂H), 1.40 (s, 6H, 2×CH₃).

Alternative Pathway via Asymmetric Aldol Reaction

Conjugate Addition of Thiolate Anion

-

CsTrtS⁻ (Cesium triphenylmethyl thiolate) is added to the α,β-unsaturated aldehyde.

-

The reaction proceeds via Michael addition, installing the thiol group at the β-position.

Workup :

-

Neutralization with AcOH followed by LiOH hydrolysis yields the free carboxylic acid.

-

Final protection with 4-methoxybenzyl bromide completes the synthesis.

Solid-Phase Peptide Synthesis (SPPS) Integration

For applications in peptide thioesters, This compound is incorporated via Fmoc-SPPS :

-

Fmoc deprotection : Using 20% piperidine in DMF .

-

Coupling : Activators like BOP or HBTU facilitate amide bond formation.

-

Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) removes the peptide from resin while retaining the PMB-sulfanyl group.

Advantages :

-

Prevents premature cleavage during Fmoc removal due to steric hindrance.

-

Enables direct synthesis of cyclic peptides via native chemical ligation.

Comparative Analysis of Synthetic Methods

Industrial-Scale Considerations

Patented improvements address bottlenecks in large-scale production:

-

Continuous flow reactors : Reduce reaction times from 20 h (batch) to 4 h (continuous) for steps involving unstable intermediates.

-

Solvent Optimization : Replacement of dioxane with toluene or heptanes improves safety profiles.

-

Catalyst Recycling : Ti(IV) catalysts immobilized on silica show 5× reusability without loss of enantioselectivity .

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohol derivatives

Substitution: Various substituted aromatic compounds

Aplicaciones Científicas De Investigación

Building Block for Peptide Synthesis

This compound serves as a crucial building block for the synthesis of peptide thioesters. It is particularly useful in the Fmoc-solid phase peptide synthesis (Fmoc-SPPS) method, where it functions as a linker that inhibits premature cleavage during Fmoc removal due to steric hindrance . This property is essential for creating complex peptide structures, including those that mimic biological activity.

Inhibitors of Metalloproteases

Research indicates that derivatives of this compound can act as potent inhibitors of metalloproteases. These enzymes are implicated in various pathological conditions, including cancer and inflammatory diseases. Compounds derived from this structure have shown efficacy in treating conditions characterized by excessive metalloprotease activity, such as periodontal disease and ulcerative conditions .

Therapeutic Potential

The compound has been explored for its therapeutic potential in treating cardiovascular diseases by inhibiting endothelin-converting enzyme activity. This inhibition may help manage conditions like hypertension and heart failure . The ability to modulate such critical pathways highlights its significance in drug development.

Case Study 1: Peptide Thioester Synthesis

In a study conducted by Tegge et al., the use of this compound as a linker was demonstrated to enhance the efficiency of cyclic Cys-containing peptide synthesis through Fmoc-SPPS. The study showcased how this compound improved yield and purity in peptide ligation processes, facilitating the development of novel therapeutic peptides .

Case Study 2: Metalloprotease Inhibition

A patent detailing the use of compounds similar to this compound highlighted its role in inhibiting metalloprotease activity in vitro. The findings suggested potential applications in treating diseases associated with excessive metalloprotease activity, providing a pathway for further pharmaceutical exploration .

Mecanismo De Acción

The mechanism of action of 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid involves its interaction with molecular targets through its functional groups. The thioether linkage can engage in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Structural Analogs and Key Differences

Functional and Pharmacological Differences

- Sulfur Linkage: The benzylsulfanyl group in the target compound provides a thioether bond, which is less polar than sulfonamides (e.g., PD166793) but more stable than free thiols. This balance supports its use in peptide conjugates for tissue-selective diagnostics .

- Biological Activity : PD166793’s sulfonamide group confers specificity for matrix metalloproteinases (MMPs), whereas the benzylsulfanyl group in the target compound may facilitate disulfide bond formation in peptides, aiding in radiopharmaceutical labeling .

Physicochemical Properties

- Solubility: The methoxybenzylsulfanyl group increases hydrophobicity compared to sulfonamide derivatives (e.g., 2-(4-methoxy-benzenesulfonylamino)-3-methyl-butyric acid), reducing aqueous solubility but enhancing lipid membrane interactions .

- Stability : Thioethers (as in the target compound) are more oxidation-resistant than thiols but less stable than sulfonamides. This necessitates protective handling during synthesis .

Actividad Biológica

3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16O3S

- Molecular Weight : 240.32 g/mol

The compound features a methoxy group and a benzylsulfanyl group, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. The presence of the methoxy and sulfanyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals, reducing oxidative stress in cells. A study demonstrated that the compound effectively inhibited lipid peroxidation in vitro, suggesting potential protective effects against oxidative damage.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in inflammatory diseases.

Anticancer Properties

Preliminary studies have explored the anticancer effects of this compound. In vitro assays demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Inhibition of lipid peroxidation | |

| Anti-inflammatory | Reduced TNF-α and IL-6 production | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity using DPPH radical scavenging assay, this compound demonstrated an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential use as a natural antioxidant in food preservation and therapeutic applications.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that treatment with the compound significantly downregulated NF-kB signaling pathways in LPS-stimulated macrophages. This indicates that it may serve as a therapeutic agent for conditions characterized by chronic inflammation.

Case Study 3: Cancer Cell Line Studies

In vitro studies conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with varying concentrations of this compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated increased apoptotic cells in treated groups compared to controls.

Q & A

Q. Table 1. Comparative Stability of this compound

| Condition | Degradation (% over 72 hr) | Key Degradants Identified |

|---|---|---|

| PBS (pH 7.4) | 40% | Sulfoxide, disulfide dimer |

| Simulated Gastric | 65% | Free thiol, benzoic acid |

Q. Table 2. SAR of Sulfanyl-Modified Analogs

| Analog Structure | H₂S Scavenging IC₅₀ (µM) | Metabolic Stability (t₁/₂, hr) |

|---|---|---|

| Parent Compound | 25 | 2.0 |

| 4-Chloro-benzylsulfanyl | 18 | 3.5 |

| Sulfonyl Derivative | >100 | 6.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.